molecular formula C9H10ClNO B2875148 2-(4-chlorophenyl)-N-methylacetamide CAS No. 60336-41-6

2-(4-chlorophenyl)-N-methylacetamide

Cat. No.: B2875148
CAS No.: 60336-41-6
M. Wt: 183.64
InChI Key: LTADIWWYTXOETE-UHFFFAOYSA-N
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Description

Contextualization within Acylamide Chemistry and Related Structural Classes

Acylamides, characterized by the presence of a nitrogen atom bonded to a carbonyl group, are a prominent structural motif in a multitude of biologically active compounds. This functional group is known for its chemical stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. The acylamide moiety is a valuable fragment in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

The structure of 2-(4-chlorophenyl)-N-methylacetamide incorporates a 4-chlorophenyl group attached to an acetamide (B32628) backbone. The presence of the chlorine atom on the phenyl ring is a key feature, as halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The N-methyl group on the acetamide nitrogen further influences the compound's polarity and steric profile.

Overview of the Chemical Compound's Significance as a Research Scaffold

A research scaffold is a core molecular structure that serves as a starting point for the synthesis of a library of related compounds with diverse functionalities. This compound and its immediate precursors, such as 2-chloro-N-(4-chlorophenyl)acetamide, represent a significant scaffold in the design and synthesis of novel therapeutic agents. The reactivity of the acetamide portion and the potential for substitution on the phenyl ring allow for extensive chemical modifications.

Researchers have utilized the 4-chlorophenyl acetamide core to develop derivatives with a range of biological activities. For instance, the introduction of various heterocyclic rings and other functional groups to this scaffold has led to the discovery of compounds with potential anticancer and antimicrobial activities. The versatility of this scaffold allows for the systematic exploration of structure-activity relationships (SAR), which is a fundamental aspect of drug discovery. By synthesizing and screening a series of derivatives, researchers can identify the key structural features responsible for a desired biological effect.

Historical Perspective of 4-Chlorophenyl Acetamide Derivatives in Academic Studies

The exploration of 4-chlorophenyl acetamide derivatives has a history rooted in the broader development of medicinal chemistry. Early research into aniline (B41778) derivatives in the late 19th and early 20th centuries paved the way for the discovery of a wide range of pharmaceuticals. The introduction of a chlorine atom to the phenyl ring of acetamide-containing compounds was a logical progression in the quest to enhance biological activity and fine-tune pharmacological properties.

Over the decades, academic and industrial research has generated a substantial body of literature on the synthesis and biological evaluation of 4-chlorophenyl acetamide derivatives. Studies have demonstrated that this class of compounds can interact with various biological targets, including enzymes and receptors. For example, research has shown that certain N-phenylacetamide derivatives containing a 4-arylthiazole moiety exhibit antibacterial activity. ijcce.ac.ir Furthermore, derivatives of N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide have been investigated as potential anticancer agents. ijcce.ac.ir These studies underscore the enduring interest in the 4-chlorophenyl acetamide scaffold as a source of new lead compounds for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTADIWWYTXOETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl N Methylacetamide

Direct Synthetic Routes to 2-(4-chlorophenyl)-N-methylacetamide

Direct synthetic routes to this compound typically focus on the creation of the central N-methylacetamide linkage from carboxylic acid precursors. These methods are often favored for their straightforward nature, involving the activation of a carboxyl group followed by amination.

Amidation Reactions from 4-Chlorophenyl Acetic Acid Derivatives

A common and classical approach to synthesizing amides is through the reaction of carboxylic acid derivatives with amines. This strategy is widely employed for the preparation of this compound, starting from 4-chlorophenylacetic acid.

This well-established two-step method first involves the conversion of 4-chlorophenylacetic acid into its more reactive acid chloride derivative, 4-chlorophenylacetyl chloride. This activation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive electrophile.

The subsequent step involves the nucleophilic acyl substitution reaction of the 4-chlorophenylacetyl chloride with methylamine (CH₃NH₂). The lone pair of electrons on the nitrogen atom of methylamine attacks the carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond of this compound. The reaction also produces hydrogen chloride (HCl) as a byproduct, which is typically neutralized by using an excess of methylamine or adding a non-nucleophilic base like triethylamine.

Reaction Scheme:

Activation: 4-Chlorophenylacetic Acid + SOCl₂ → 4-Chlorophenylacetyl Chloride + SO₂ + HCl

Amidation: 4-Chlorophenylacetyl Chloride + 2 CH₃NH₂ → this compound + CH₃NH₃Cl

StepReactantsReagentsProduct
14-Chlorophenylacetic AcidThionyl Chloride4-Chlorophenylacetyl Chloride
24-Chlorophenylacetyl ChlorideMethylamineThis compound

This interactive table summarizes the key components of the synthesis.

Modern synthetic chemistry often seeks to avoid the use of stoichiometric activating agents like thionyl chloride due to their poor atom economy and the generation of corrosive byproducts. Catalytic methods for direct amidation provide a more environmentally friendly alternative. One such approach involves the use of a cooperative catalyst system, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(II,III) oxide (Fe₃O₄), to facilitate the direct coupling of carboxylic acids with a methylamine source. nih.govrsc.org

In this type of reaction, the carboxylic acid (4-chlorophenylacetic acid) and a methylamine precursor are heated in the presence of the catalysts. The proposed mechanism involves the formation of an active intermediate through the interaction of the catalysts with the reactants, which then facilitates the amide bond formation with the release of a simple byproduct like carbonyl sulfide if an isothiocyanate is used as the methylamine source. nih.gov These methods are advantageous due to their operational simplicity and the potential for catalyst recovery and reuse, particularly with magnetic nanoparticles like Fe₃O₄. nih.govrsc.org

Catalyst SystemReactantsKey Advantages
DABCO/Fe₃O₄Carboxylic Acids, IsothiocyanatesHigh atom economy, catalyst reusability, operational simplicity. nih.govrsc.org

This interactive table highlights a modern catalytic approach to N-methyl amidation.

Alternative Synthetic Pathways

Beyond the direct amidation of 4-chlorophenylacetic acid, alternative strategies can be employed to construct the this compound molecule. These routes may start from different precursors and involve different key bond-forming reactions.

An alternative synthesis can commence from 4-chlorobenzylamine. This pathway involves a two-step sequence to build the N-methylacetamide structure. First, the primary amine of 4-chlorobenzylamine can be acylated using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base. This reaction forms the intermediate N-(4-chlorobenzyl)acetamide.

The second step is the N-methylation of this secondary amide. This can be achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., sodium hydride) to deprotonate the amide nitrogen, making it a more potent nucleophile for the subsequent reaction with the methylating agent. This sequence effectively builds the target molecule by first establishing the acetamide (B32628) group and then introducing the N-methyl group.

Reaction Scheme:

Acetylation: 4-Chlorobenzylamine + Acetyl Chloride → N-(4-chlorobenzyl)acetamide + HCl

N-Methylation: N-(4-chlorobenzyl)acetamide + CH₃I (with base) → this compound + NaI

Acylation reactions using chloroacetyl chloride offer another synthetic avenue. A plausible route is a Friedel-Crafts acylation of chlorobenzene. In this reaction, chlorobenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride (AlCl₃), to form 2-chloro-1-(4-chlorophenyl)ethanone. google.com The acyl group preferentially adds to the para position relative to the chlorine atom due to steric hindrance and directing effects.

The resulting α-chloro ketone can then be reacted with methylamine. The methylamine acts as a nucleophile, displacing the chloride atom in an Sₙ2 reaction to form an α-amino ketone intermediate. This intermediate would then need to undergo rearrangement or further reaction steps to yield the final acetamide product, though this route is less direct than others for forming the specific amide structure. A more direct acylation would involve reacting a pre-existing N-methyl-4-chloroaniline with an acetylating agent, though this is a different starting material. The reaction of chloroacetyl chloride with N-methylaniline derivatives is a known method for producing related acetamide structures. google.comsciencemadness.org

Reaction TypeStarting MaterialsKey ReagentIntermediate Product
Friedel-Crafts AcylationChlorobenzeneChloroacetyl Chloride / AlCl₃2-chloro-1-(4-chlorophenyl)ethanone google.com

This interactive table outlines the components of an alternative acylation pathway.

Chemical Transformations and Reaction Pathways

The reactivity of this compound is centered around several key features: the activated phenyl ring, the reactive acetamide moiety, and the N-methyl group. These sites allow for a range of chemical transformations, leading to the synthesis of novel heterocyclic systems and functionalized derivatives.

One of the most significant applications of this compound in synthetic chemistry is its use as a precursor in cyclization reactions to form heterocyclic structures. These reactions are crucial for the construction of core scaffolds found in many biologically active molecules.

A notable cyclization reaction involving this compound is the synthesis of tetrahydroisoquinoline-3-ones. This transformation can be effectively achieved using Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, in the presence of an aldehyde source such as paraformaldehyde.

In a specific example, the reaction of this compound with paraformaldehyde in Eaton's reagent at an elevated temperature of 80°C leads to the formation of 7-chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-one. This intramolecular cyclization proceeds through an electrophilic aromatic substitution mechanism, where the acetamide moiety provides the necessary framework for the ring closure onto the chlorophenyl group.

Table 1: Synthesis of 7-chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-one

ReactantReagentsProduct
This compoundParaformaldehyde, Eaton's reagent7-chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-one

The acetamide portion of this compound offers opportunities for various substitution and functionalization reactions. While direct substitution on the acetamide backbone can be challenging, modifications can be achieved through different synthetic strategies. The reactivity of the acetamide is influenced by the carbonyl group and the adjacent nitrogen atom.

Research on related N-aryl acetamides demonstrates that the amide functionality can undergo reactions such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. Furthermore, the hydrogen atoms on the carbon adjacent to the carbonyl group can potentially be substituted under specific reaction conditions, although this often requires the use of strong bases to form an enolate intermediate.

The core structure of this compound can be systematically modified to generate a library of analogs with diverse functionalities. These derivatization strategies are essential for exploring structure-activity relationships in medicinal chemistry and for developing new materials with tailored properties.

A common derivatization strategy involves the introduction of various heterocyclic systems onto the 4-chlorophenyl acetamide scaffold. This can be accomplished by utilizing a precursor, 2-chloro-N-(4-chlorophenyl)acetamide, which can then be reacted with different nucleophiles to introduce heterocyclic rings. For instance, reaction with thioamides or other sulfur-containing nucleophiles can lead to the formation of thiazole (B1198619) derivatives.

While specific examples directly utilizing this compound for the introduction of a wide array of heterocyclic systems are not extensively documented in the provided context, the general reactivity of similar chloroacetamides suggests that this is a viable and important route for analog synthesis. The chloroacetamide precursor serves as a key intermediate, where the chlorine atom is readily displaced by various heterocyclic nucleophiles.

Modifications at the N-methyl group of this compound represent another avenue for derivatization. While the methyl group itself is generally unreactive, it can be the target of specific chemical transformations.

One potential modification is N-demethylation, which would convert the N-methylacetamide to the corresponding secondary amide. This transformation can be achieved using various reagents known for cleaving N-methyl groups in amides, although specific conditions for this particular substrate would need to be optimized. The resulting secondary amide could then be further functionalized at the nitrogen atom, allowing for the introduction of different alkyl or aryl groups.

Furthermore, advanced synthetic methods could potentially allow for the functionalization of the C-H bonds of the N-methyl group, although such reactions are often challenging and require specific catalytic systems.

Derivatization Strategies for Analog Synthesis

Halogenation and Other Substitutions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for introducing new functional groups onto an aromatic core. The regioselectivity of these substitutions—that is, the position at which the new substituent attaches—is dictated by the directing effects of the substituents already present on the ring. In this molecule, the benzene (B151609) ring is disubstituted with a chloro group at the para-position (C4) and a 2-(N-methylacetamido)methyl group at the C1 position.

The outcome of further substitution reactions is determined by the interplay of the electronic properties of these two groups:

Chloro Group (-Cl): This is a deactivating, ortho-, para-directing group. As a halogen, it withdraws electron density from the ring through an inductive effect, making the ring less reactive towards electrophiles compared to benzene. However, through resonance, it can donate lone-pair electron density, which stabilizes the carbocation intermediate (the sigma complex) when the attack occurs at the ortho or para positions. Since the para position is already occupied by the alkyl group, the chloro group directs incoming electrophiles to the positions ortho to it (C3 and C5).

2-(N-methylacetamido)methyl Group (-CH₂CONHCH₃): This group, attached at the C1 position, is classified as an alkyl group. Alkyl groups are activating and ortho-, para-directing. They donate electron density through an inductive effect, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles. This activating nature directs incoming substituents to the positions ortho (C2 and C6) and para (C4) to itself.

When determining the final position of substitution, the directing effects of both groups must be considered. The alkyl group is an activator, while the chloro group is a deactivator. In cases of competing directing effects, the more strongly activating group generally controls the regioselectivity. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the positions ortho to the 2-(N-methylacetamido)methyl group, which are the C2 and C6 positions.

While specific experimental data on the halogenation and other substitution reactions of this compound are not extensively detailed in the literature, the outcomes can be predicted based on these established principles of electrophilic aromatic substitution.

Predicted Electrophilic Aromatic Substitution Reactions

The following table summarizes the predicted major products for common electrophilic aromatic substitution reactions on the phenyl ring of this compound. The primary substitution sites are expected to be the C2 and C6 positions due to the directing influence of the activating alkyl group.

Reaction TypeTypical ReagentsElectrophile (E+)Predicted Major Product(s)
Halogenation (Bromination) Br₂, FeBr₃Br⁺2-(2-Bromo-4-chlorophenyl)-N-methylacetamide and 2-(2,6-Dibromo-4-chlorophenyl)-N-methylacetamide
Halogenation (Chlorination) Cl₂, AlCl₃Cl⁺2-(2,4-Dichlorophenyl)-N-methylacetamide and 2-(2,4,6-Trichlorophenyl)-N-methylacetamide
Nitration HNO₃, H₂SO₄NO₂⁺2-(4-Chloro-2-nitrophenyl)-N-methylacetamide
Sulfonation Fuming H₂SO₄SO₃5-Chloro-2-((N-methylcarbamoyl)methyl)benzenesulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃R⁺2-(2-Alkyl-4-chlorophenyl)-N-methylacetamide
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺2-(2-Acyl-4-chlorophenyl)-N-methylacetamide

These predicted outcomes are based on the directing effects of the existing substituents. The activating 2-(N-methylacetamido)methyl group strongly favors substitution at the ortho positions (C2, C6), while the deactivating chloro group directs to the meta positions relative to the alkyl group (C3, C5). The influence of the activating group is generally paramount, leading to the predicted regioselectivity. Experimental conditions such as temperature, solvent, and reaction time could influence the distribution of isomers.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of 2-(4-chlorophenyl)-N-methylacetamide is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the para-substituted chlorophenyl ring would likely appear as a pair of doublets, a characteristic AA'BB' system, due to the symmetry of the substitution pattern. The methylene (B1212753) (-CH2-) protons, being adjacent to the chlorophenyl group and the carbonyl group, would resonate as a singlet. The N-methyl (-NCH3) group would also produce a singlet. Due to the restricted rotation around the amide C-N bond, it is possible to observe two distinct singlets for the N-methyl protons, representing the cis and trans isomers.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic H (ortho to Cl)7.25-7.35Doublet2H
Aromatic H (meta to Cl)7.15-7.25Doublet2H
Methylene (-CH2-)~3.60Singlet2H
N-Methyl (-NCH3)~2.80 and ~2.90Two Singlets (cis/trans)3H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the amide group is expected to appear at the most downfield position. The aromatic carbons will show four distinct signals due to the para-substitution. The methylene carbon and the N-methyl carbon will have characteristic chemical shifts in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~170
Aromatic C (quaternary, attached to CH2)~135
Aromatic C (quaternary, attached to Cl)~133
Aromatic C (ortho to Cl)~130
Aromatic C (meta to Cl)~129
Methylene (-CH2-)~42
N-Methyl (-NCH3)~26

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecular ion peak (M+) for this compound would be expected at m/z corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak. Common fragmentation pathways for N-substituted acetamides include alpha-cleavage and McLafferty rearrangement, although the latter is not possible for this specific structure. A prominent fragment would likely be the tropylium-like ion resulting from the cleavage of the C-C bond between the methylene group and the carbonyl group.

Table 3: Predicted Key Fragments in the EI-MS of this compound

m/zProposed Fragment
[M]+Molecular Ion
[M+2]+Isotopic peak due to ³⁷Cl
[M - CH3CONH]Loss of the acetamide (B32628) group
[Cl-C6H4-CH2]+Chlorobenzyl cation
[C7H7]+Tropylium ion (from rearrangement)

Note: The relative intensities of the fragments would depend on the ionization energy.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C9H10ClNO), the calculated exact mass would be compared to the experimentally measured value to confirm the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of a sample of this compound and to obtain its mass spectrum. The retention time in the gas chromatogram would be a characteristic property of the compound under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). The mass spectrometer would provide the fragmentation pattern as described in the EI-MS section, further confirming the identity of the eluted compound.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by analyzing its interaction with infrared radiation. The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent chemical bonds.

While a detailed experimental spectrum for this compound is not widely published, the expected vibrational frequencies can be reliably predicted based on the analysis of its functional groups and comparison with structurally similar molecules, such as N-benzyl-2-(4-chlorophenyl)acetamide and the fundamental N-methylacetamide. The key functional groups in this compound are the secondary amide linkage (-CONH-), the chlorophenyl ring, and the methylene bridge.

Key Vibrational Modes:

N-H Stretching: The N-H stretching vibration of the secondary amide is typically observed in the range of 3300-3100 cm⁻¹. This band is often broad due to hydrogen bonding in the solid state.

C=O Stretching (Amide I band): The C=O stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions for amides. It is expected to appear in the region of 1680-1630 cm⁻¹. For the related compound, N-benzyl-2-(4-chlorophenyl)acetamide, a strong C=O stretching band is observed at 1645 cm⁻¹ researchgate.net.

N-H Bending (Amide II band): The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is another prominent feature. It is typically found between 1570 and 1515 cm⁻¹. In N-benzyl-2-(4-chlorophenyl)acetamide, this absorption occurs at 1597 cm⁻¹ researchgate.net.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the 4-chlorophenyl ring are expected to produce several bands in the 1600-1450 cm⁻¹ region. For instance, peaks at 1508 cm⁻¹ and 1490 cm⁻¹ in a similar compound correspond to aromatic C=C stretching researchgate.net.

C-N Stretching: The stretching vibration of the C-N bond in the amide group can be observed around 1313 cm⁻¹ researchgate.net.

C-H Stretching: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups are expected in the 3000-2850 cm⁻¹ range.

C-Cl Stretching: The stretching vibration of the C-Cl bond on the phenyl ring is expected to be in the fingerprint region, typically between 800 and 600 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchSecondary Amide3300-3100
Aromatic C-H StretchPhenyl Ring>3000
Aliphatic C-H Stretch-CH₂- and -CH₃3000-2850
C=O Stretch (Amide I)Secondary Amide1680-1630
N-H Bend (Amide II)Secondary Amide1570-1515
Aromatic C=C StretchPhenyl Ring1600-1450
C-N StretchAmide~1310
C-Cl StretchChlorophenyl800-600

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of closely related structures, such as other substituted acetamides, can offer valuable insights into the likely solid-state conformation and packing motifs.

For instance, in the crystal structures of similar acetamide derivatives, the amide group is often found to be nearly planar. The molecules are typically linked into chains or more complex networks by intermolecular N—H⋯O hydrogen bonds, a common and strong interaction in amides. The relative orientation of the chlorophenyl ring and the acetamide group would be a key conformational feature, defined by the torsion angles around the C-C and C-N single bonds.

In the absence of direct experimental data, computational modeling could also be employed to predict the stable conformations of the molecule and its potential crystal packing arrangements. Such studies would complement future experimental crystallographic work.

Therefore, it is not possible to provide an article with detailed, specific research findings for "this compound" for the following sections:

Advanced Computational and Theoretical Studies

In Silico Screening and Virtual Library Design:Information regarding the use of 2-(4-chlorophenyl)-N-methylacetamide as a scaffold or component in in silico screening or virtual library design is not present in the available literature.

To fulfill the user's request for a scientifically accurate article based on detailed research findings, specific studies on the target compound are required. Without such data, generating the requested content would involve speculation or the use of data from different molecules, which would violate the instructions to focus solely on "2-(4--chlorophenyl)-N-methylacetamide".

Predictive Modeling for Biological Activity and Pharmacological Parameters

Predictive modeling, a cornerstone of modern computational chemistry and drug discovery, utilizes computer-based methods to forecast the biological activity and pharmacokinetic properties of chemical compounds. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions, are essential for prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug development pipeline. nih.govsimulations-plus.com

For a compound like this compound, predictive models would analyze its structural features to estimate its likely biological effects and how it would behave within a biological system. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comkg.ac.rs By comparing the structure of this compound to databases of compounds with known activities, these models can predict a spectrum of potential pharmacological effects.

ADMET prediction focuses on the pharmacokinetic profile of a compound. drugbank.com These predictions are crucial as unfavorable ADMET properties are a major cause of late-stage drug development failure. nih.gov Models like admetSAR and other specialized software can predict a wide array of parameters. drugbank.com For this compound, these tools would provide insights into its potential for oral bioavailability, metabolic stability, and possible toxicities.

While specific predictive studies for this compound are not extensively detailed in publicly available literature, the following table illustrates the types of parameters that would be evaluated in a typical computational ADMET and biological activity screening.

Table 1: Illustrative Predicted Pharmacological and Biological Activity Parameters for this compound Note: This table is a representative example of parameters generated by predictive models and does not represent experimentally verified data for this specific compound.

Parameter CategoryPredicted PropertyPredicted Value/ClassificationSignificance
AbsorptionHuman Intestinal Absorption (HIA)HighLikelihood of being absorbed from the gut into the bloodstream.
Caco-2 PermeabilityModerate to HighIndicates potential for absorption across the intestinal epithelial cell barrier.
P-glycoprotein SubstrateNon-substratePredicts whether the compound is likely to be pumped out of cells by P-gp, affecting bioavailability.
DistributionBlood-Brain Barrier (BBB) PenetrationLikely PenetrantIndicates potential to cross into the central nervous system.
Plasma Protein BindingHighAffects the fraction of free compound available to exert its biological effect.
MetabolismCYP450 2D6 InhibitorNon-inhibitorPredicts potential for drug-drug interactions involving the CYP2D6 enzyme.
CYP450 3A4 InhibitorInhibitorPredicts potential for drug-drug interactions involving the CYP3A4 enzyme.
ToxicityAmes TestNon-mutagenicPredicts the mutagenic potential of the compound.
hERG InhibitionLow RiskPredicts potential for cardiotoxicity.
CarcinogenicityNon-carcinogenEstimates the likelihood of causing cancer.
Predicted BioactivityAnticonvulsantProbableBased on structural similarities to known anticonvulsant agents. kg.ac.rs
AntimicrobialProbableBased on the chloroacetamide scaffold, known to exhibit antimicrobial properties. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulation is a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at an atomic level, offering insights into conformational changes, molecular stability, and interactions with other molecules such as proteins or solvents. researchgate.netfrontiersin.org

For this compound, MD simulations could be employed to explore several key aspects. The N-methylacetamide (NMA) portion of the molecule is a classic model for the peptide bond in proteins, and its dynamics, particularly in solvent, have been a subject of computational studies. fcien.edu.uyrsc.orgnih.gov Simulations of this compound would reveal how the larger chlorophenyl group influences the conformational flexibility of the acetamide (B32628) backbone. This includes rotations around key single bonds and the planarity of the amide group, which can be crucial for biological activity.

A primary application of MD simulations in pharmaceutical research is to understand how a potential drug molecule interacts with its biological target, such as a protein receptor or enzyme. nih.gov An MD simulation would start with a docked pose of this compound in the binding site of a target protein. The simulation would then show how the compound and protein adjust to each other, revealing the stability of the binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that anchor the molecule in the active site. conicet.gov.ar This dynamic picture is more informative than the static image provided by molecular docking alone.

Furthermore, MD simulations in explicit solvent (typically water) can elucidate the role of solvent molecules in the binding process and their effect on the compound's structure and dynamics. researchgate.net Such simulations can provide a mechanistic understanding that is vital for the rational design and optimization of new therapeutic agents. frontiersin.org

Biological Activity and Pharmacological Studies of 2 4 Chlorophenyl N Methylacetamide and Its Derivatives

General Biological Activity Screening and Profiling

While comprehensive general biological activity screening for the parent compound, 2-(4-chlorophenyl)-N-methylacetamide, is not extensively detailed in the reviewed literature, numerous studies have focused on the synthesis and evaluation of its derivatives. These derivatives often incorporate other heterocyclic moieties, such as 1,2,4-triazole (B32235), to enhance or introduce specific biological activities. nih.govacs.orgresearchgate.netacs.orgnih.gov The core structure of this compound serves as a scaffold for the development of new chemical entities with potential therapeutic applications. The research emphasis has been on specific activities like anti-inflammatory and antimicrobial effects rather than broad-spectrum screening.

Anti-Inflammatory Activities

The potential of this compound derivatives as anti-inflammatory agents has been explored through their interaction with key enzymes in the inflammatory cascade, namely lipoxygenases and cyclooxygenases.

Lipoxygenases (LOXs) are crucial enzymes in the biosynthesis of pro-inflammatory mediators like leukotrienes from arachidonic acid. nih.govacs.orgnih.gov The inhibition of these enzymes, particularly 15-lipoxygenase (15-LOX), is a key strategy in the development of novel anti-inflammatory drugs. A series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamide derivatives have been synthesized and evaluated for their 15-LOX inhibitory potential. nih.govacs.orgresearchgate.netacs.orgnih.gov

The inhibitory activity of a series of synthesized 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamide derivatives against soybean 15-LOX was assessed using an in vitro chemiluminescence method. nih.govacs.orgresearchgate.netacs.orgnih.gov Several of these compounds demonstrated potent inhibitory activities. The results indicated that the nature and position of substituents on the phenyl ring play a significant role in determining the 15-LOX inhibitory potency. nih.govacs.orgresearchgate.netacs.orgnih.gov For instance, compounds with specific substitutions on the phenyl ring of the methylacetamide moiety showed significant inhibition of the 15-LOX enzyme. nih.govacs.orgresearchgate.net

Below is a table summarizing the 15-LOX inhibitory activity of some of the most potent derivatives:

Compound IDSubstituent on Phenyl RingIC₅₀ (μM) ± SD
7k 2,4-dichloro17.43 ± 0.38
7o 4-nitro19.35 ± 0.71
7m 4-fluoro23.59 ± 0.68
7b 2-chloro26.35 ± 0.62
7i 3-methyl27.53 ± 0.82
Quercetin (Reference)4.86 ± 0.14
Baicalein (Reference)2.24 ± 0.13

Data sourced from in vitro studies on soybean 15-LOX. nih.govacs.org

To ensure that the observed enzyme inhibition was not a result of general cytotoxicity, the most potent 15-LOX inhibitors were evaluated for their effects on cellular viability. The MTT assay was utilized to determine the cytotoxicity of these compounds on blood mononuclear cells (MNCs). acs.org The results indicated that the active compounds maintained high cellular viability, suggesting that their 15-LOX inhibitory activity is specific and not due to a cytotoxic effect. nih.govacs.orgresearchgate.netacs.orgnih.gov

The following table presents the cellular viability data for the most active 15-LOX inhibitors:

Compound IDConcentration (mM)% Cellular Viability
7k 0.2585.6
7o 0.2592.4
7m 0.2588.2
7b 0.2598.8
7i 0.2579.5

Cellular viability was assessed using the MTT assay on mononuclear cells. nih.govacs.org

Cyclooxygenase (COX) enzymes are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. nih.gov While the direct inhibitory activity of this compound on COX enzymes is not specifically reported in the reviewed literature, studies on structurally related diphenylamine (B1679370) derivatives have shown that modifications of the amide functional group can significantly impact COX inhibition. nih.gov The introduction of an amide function, in some cases, led to a profound loss of COX inhibitory activity. nih.gov This suggests that the N-methylacetamide moiety in the title compound and its derivatives could influence their interaction with the active sites of COX-1 and COX-2. However, specific studies on this compound are required to confirm its COX modulation profile.

15-Lipoxygenase (15-LOX) Inhibition Studies

Antimicrobial Activities

The antimicrobial potential of derivatives of this compound has been investigated. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity using the tube dilution technique. researchgate.net Some of these compounds displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. researchgate.net

Additionally, other studies on N-phenylacetamide derivatives containing different heterocyclic moieties, such as 4-arylthiazole, have demonstrated promising antibacterial activities against various plant pathogenic bacteria. nih.govmdpi.com These findings suggest that the N-phenylacetamide scaffold, which is related to this compound, can be a valuable template for the development of new antimicrobial agents. However, direct antimicrobial testing of this compound itself is not extensively documented in the available literature.

Antibacterial Properties

Derivatives of this compound have demonstrated notable antibacterial activity against a range of pathogenic bacteria. Research has focused on synthesizing new analogs and evaluating their efficacy against both Gram-positive and Gram-negative bacterial strains.

A series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives were synthesized and showed moderate to high activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.commdpi.com In these studies, one derivative, designated as compound 5d, exhibited the most significant antibacterial effect against S. aureus, with a Disk Inhibition Zone (DIZ) of 23.5 mm. mdpi.com

Other research has explored N-phenylacetamide derivatives that incorporate a 4-arylthiazole moiety. These compounds were tested against plant-pathogenic bacteria, including Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc), with promising results. americanelements.comnih.gov One such derivative, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), displayed an EC50 value of 156.7 µM against Xoo, which was superior to commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. americanelements.comnih.gov A scanning electron microscopy investigation suggested that this compound may function by causing the rupture of the bacterial cell membrane. americanelements.comnih.gov Further structural modifications, such as adding a 4-F substituted benzene (B151609) ring, were found to be most effective for enhancing antibacterial activity. americanelements.com

Another study synthesized 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-ones, with compound 4a showing promising activity against Bacillus subtilis, Escherichia coli, and S. aureus. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

Compound Class/DerivativeTarget BacteriaActivity MeasurementResultSource(s)
2-amino-N-(p-Chlorophenyl) acetamide (5d)Staphylococcus aureusDisk Inhibition Zone (DIZ)23.5 mm mdpi.com
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)Xanthomonas oryzae pv. Oryzae (Xoo)EC50156.7 µM americanelements.comnih.gov
N-(4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A4)Xanthomonas axonopodis pv. Citri (Xac)EC50281.2 µM americanelements.com
N-(4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A4)Xanthomonas oryzae pv. oryzicola (Xoc)EC50194.9 µM americanelements.com
3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one (4a)B. subtilis, E. coli, S. aureusN/APromising Activity nih.gov

Antifungal Properties

The antifungal potential of this compound derivatives has been investigated, revealing activity against various fungal pathogens. A synthetic amide, 2-chloro-N-phenylacetamide, demonstrated significant antifungal effects against strains of Aspergillus flavus. mdpi.com The minimum inhibitory concentration (MIC) for these strains ranged from 16 to 256 µg/mL, while the minimum fungicidal concentration (MFC) was between 32 and 512 µg/mL. mdpi.com The likely mechanism of action involves binding to ergosterol (B1671047) on the fungal plasma membrane. mdpi.com

This same compound, 2-chloro-N-phenylacetamide, was also effective against fluconazole-resistant Candida albicans and Candida parapsilosis. ufl.edu It inhibited all tested strains with a MIC ranging from 128 to 256 µg/mL and an MFC of 512–1,024 µg/mL. ufl.edu Furthermore, the compound was shown to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%. ufl.edu

Other studies have focused on different structural modifications. For instance, 2-methoxy-2-(2-substituted phenyl)-N-methylacetamide derivatives showed strong fungicidal activity, particularly when a benzylideneaminooxymethyl group was introduced to the benzene ring of the phenylacetamide structure. mdpi.com Additionally, certain thiazole (B1198619) derivatives demonstrated promising activity against Aspergillus flavus and Aspergillus niger. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

Compound DerivativeTarget FungiActivity MeasurementResultSource(s)
2-chloro-N-phenylacetamideAspergillus flavusMIC16 - 256 µg/mL mdpi.com
2-chloro-N-phenylacetamideAspergillus flavusMFC32 - 512 µg/mL mdpi.com
2-chloro-N-phenylacetamideCandida spp. (fluconazole-resistant)MIC128 - 256 µg/mL ufl.edu
2-chloro-N-phenylacetamideCandida spp. (fluconazole-resistant)MFC512 - 1,024 µg/mL ufl.edu
Thiazole derivative (3c)Aspergillus flavusN/APromising Activity nih.gov
Thiazole derivative (4a)Aspergillus nigerN/APromising Activity nih.gov

Based on the reviewed scientific literature, no specific studies detailing the fungistatic effects of this compound or its derivatives on Trichophyton asteroides were identified.

Anticancer and Anti-Proliferative Activities

Derivatives of phenylacetamide have been a significant focus of anticancer research due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.gov

One study synthesized a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives and evaluated their cytotoxic effects on Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. nih.govnih.gov The Hela and U87 cell lines were found to be more sensitive to these compounds than the A549 line. nih.govnih.gov Compound 8a, which features an ortho chlorine moiety, was the most active against Hela cells, with an IC50 value of 1.3±0.14 µM. nih.govnih.gov The anticancer mechanism of these compounds was linked to the activation of caspase 3, a reduction in the Mitochondrial Membrane Potential (MMP), and the generation of Reactive Oxygen Species (ROS). nih.govnih.gov

Another investigation into phenylacetamide derivatives assessed their effects on MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines. nih.gov The results showed that these compounds inhibited cell growth in a dose-dependent manner. nih.gov Specifically, N-Butyl-2-(4-chlorophenyl)acetamide (3c) and a related derivative (3d) had significant cytotoxic effects against MCF-7 cells, both with an IC50 value of 0.7 µM. nih.gov The mechanism of action was identified as the induction of apoptosis through the upregulation of Bcl-2, Bax, and FasL RNA expression. nih.gov

Additionally, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and tested against PC3 (prostate carcinoma), MCF-7, and HL-60 (promyelocytic leukemia) cell lines. nih.gov These studies found that derivatives containing a nitro moiety had a higher cytotoxic effect. nih.gov

Table 3: Anticancer Activity of this compound Derivatives

Compound DerivativeCancer Cell LineActivity MeasurementResult (IC50)Source(s)
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (8a)Hela (Cervical Cancer)IC501.3 ± 0.14 µM nih.govnih.gov
N-Butyl-2-(4-chlorophenyl)acetamide (3c)MCF-7 (Breast Cancer)IC500.7 ± 0.08 µM nih.gov
2-chloro derivative (3d)MCF-7 (Breast Cancer)IC500.7 ± 0.4 µM nih.gov
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC3 (Prostate Carcinoma)IC5052 µM nih.gov
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC3 (Prostate Carcinoma)IC5080 µM nih.gov
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7 (Breast Cancer)IC50100 µM nih.gov

Insecticidal Activities and Pest Management Applications

While direct evidence for the insecticidal properties of this compound is limited in the available literature, related derivatives have shown efficacy in pest management, specifically as nematicides.

A study on N-phenylacetamide derivatives containing 4-arylthiazole moieties tested their activity against the root-knot nematode Meloidogyne incognita. americanelements.comnih.gov One derivative, compound A23, demonstrated excellent nematicidal activity, causing 100% mortality at a concentration of 500 μg/mL and 53.2% mortality at 100 μg/mL after 24 hours of treatment. americanelements.comnih.gov These results suggest that the phenylacetamide scaffold could be a promising lead structure for developing new agents for agricultural pest control. americanelements.comnih.gov

Interference with Insect Nervous Systems

The specific mechanism by which this compound derivatives might interfere with insect nervous systems has not been fully elucidated in the reviewed literature. However, the neurotoxic mode of action for many synthetic insecticides is well-established and typically involves targeting the insect's nervous system. mdpi.com

Common targets for chemical insecticides include voltage-gated sodium channels, nicotinic acetylcholine (B1216132) receptors (nAChRs), and the enzyme acetylcholinesterase (AChE). nih.govnih.gov For example, pyrethroid insecticides are axonic poisons that bind to voltage-gated sodium channels and prevent them from closing, which leads to continuous nerve stimulation, tremors, and loss of coordinated movement. mdpi.com Organophosphate and carbamate (B1207046) insecticides act as synaptic poisons by inhibiting acetylcholinesterase, causing a buildup of the neurotransmitter acetylcholine. mdpi.comnih.gov

Notably, other insecticides containing a chlorophenyl group, such as DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane), are known to act on the central nervous system by interfering with ion movement through neuronal membranes, specifically by delaying the closing of sodium ion channels. nih.gov While this provides a potential parallel, further research is required to determine if this compound derivatives share a similar neurotoxic mechanism of action.

Antioxidant Properties

Certain derivatives of phenylacetamide have been synthesized and evaluated for their potential as antioxidant agents. The antioxidant capacity of these compounds is often assessed through their ability to scavenge free radicals, which are implicated in oxidative stress-related diseases. nih.gov

One study synthesized a series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid and evaluated their antioxidant activities using in vitro models, including the ABTS and DPPH radical scavenging assays. nih.gov The results indicated that most of the synthesized compounds were more powerful radical scavengers than vitamin C and showed activity comparable to Trolox, a well-known antioxidant standard. nih.gov This suggests that the phenylacetamide backbone, when appropriately substituted, can be a potent scaffold for antioxidant compounds.

Similarly, other complex derivatives incorporating related chemical structures have been assessed for antioxidant activity. For instance, chalcone (B49325) derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety were shown to inhibit DPPH and ABTS radicals, demonstrating their antiradical effects. nih.gov The evaluation of these related compounds underscores the potential for developing acetamide derivatives as effective antioxidants.

Mechanisms of Biological Action

Molecular Interactions with Biological Targets

The molecular structure of 2-(4-chlorophenyl)-N-methylacetamide allows for several types of interactions with biological macromolecules. The crystal structure of the related compound, 2-(4-chlorophenyl)acetamide, reveals that the acetamide (B32628) group is twisted relative to the benzene (B151609) plane, with a dihedral angle of 83.08°. In its crystalline form, molecules are interconnected through N—H⋯O hydrogen bonds, creating layered structures. nih.govresearchgate.net

While direct studies on the binding of this compound to specific biological targets are limited, the foundational structure suggests the potential for various non-covalent interactions. These can include:

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling it to form hydrogen bonds with amino acid residues in the active sites of enzymes and receptors.

Hydrophobic Interactions: The chlorophenyl ring provides a significant hydrophobic surface that can interact with nonpolar pockets within proteins.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in biological targets.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Molecular docking studies of more complex derivatives containing the 2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide scaffold have indicated the importance of these interactions in the binding to the active sites of enzymes, suggesting that similar interactions could be relevant for this compound. nih.govresearchgate.net

Enzyme Inhibition Mechanisms (e.g., Lipoxygenases)

A significant area of research for compounds related to this compound is their role as enzyme inhibitors, particularly of lipoxygenases (LOXs). Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.govtaylorandfrancis.com Inhibition of these enzymes is a target for anti-inflammatory therapies.

Derivatives of 4-chlorophenyl acetamide have demonstrated potent inhibitory activity against 15-lipoxygenase (15-LOX). A study on a series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides revealed that these compounds act as significant inhibitors of soybean 15-LOX. nih.govacs.org The inhibitory mechanism is thought to involve the binding of the compound to the active site of the enzyme, preventing the substrate from accessing it. The structure-activity relationship (SAR) studies from this research indicated that the nature and position of substituents on the phenyl ring are crucial for the inhibitory activity. nih.govacs.org

The lipophilicity of the molecule, enhanced by certain substituents, can facilitate hydrophobic interactions within the enzyme's active site, contributing to more potent inhibition. nih.gov

Table 1: 15-Lipoxygenase Inhibitory Activity of Selected 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamide Derivatives nih.govacs.org

Compound IDSubstituent on AcetamideIC₅₀ (µM)
7k4-chlorophenyl17.43 ± 0.38
7o3,4-dichlorophenyl19.35 ± 0.71
7m3,4-dimethylphenyl23.59 ± 0.68
7bn-propyl26.35 ± 0.62
7i3-chlorophenyl27.53 ± 0.82

Receptor Binding Mechanisms (e.g., Insect Nervous System Receptors)

While the insecticidal properties of various chemical classes are well-documented, specific data on the receptor binding mechanisms of this compound in the insect nervous system is not extensively available in the reviewed literature. However, the modes of action of other insecticides that target the insect nervous system can provide a framework for potential mechanisms.

Key targets for many insecticides are the nicotinic acetylcholine (B1216132) receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors. nih.govnih.gov

Nicotinic Acetylcholine Receptors (nAChRs): These are excitatory receptors in the insect central nervous system. mdpi.com Insecticides like neonicotinoids act as agonists of nAChRs, leading to overstimulation of the nervous system, paralysis, and death. mdpi.comresearchgate.netplos.org The selective toxicity of these compounds often arises from differences in the subunit composition of insect versus vertebrate nAChRs. nih.gov It is plausible that a compound like this compound, if it possesses insecticidal activity, could interact with these receptors, though the specific nature of this interaction (agonist or antagonist) would require experimental validation.

GABA Receptors: These are inhibitory receptors in the insect nervous system. nih.gov Insecticides such as fipronil (B1672679) act as antagonists of the GABA-gated chloride channel, blocking the inhibitory signal of GABA. nih.gov This leads to hyperexcitation of the central nervous system. The binding of these antagonists is often non-competitive. Given the presence of a chlorophenyl group, a feature found in some GABA receptor modulators, this receptor represents a potential, though unconfirmed, target for this compound.

Without direct experimental evidence, the interaction of this compound with these or other insect nervous system receptors remains speculative.

Modulation of Cellular Pathways and Mediators

Information regarding the specific modulation of cellular pathways and mediators by this compound is limited in the available scientific literature. However, based on its demonstrated activity as a lipoxygenase inhibitor (in its derivative forms), it can be inferred that this compound has the potential to modulate inflammatory pathways.

By inhibiting lipoxygenases, the production of leukotrienes is reduced. taylorandfrancis.com Leukotrienes are potent inflammatory mediators involved in a variety of cellular processes, including:

Chemotaxis of immune cells

Increased vascular permeability

Bronchoconstriction

Therefore, a primary consequence of the biological action of this compound derivatives is the downregulation of these inflammatory responses. The inhibition of the 5-lipoxygenase pathway is a key mechanism for modulating inflammation. mdpi.com

Furthermore, natural products with structures that can be conceptually related to derivatives of the subject compound are known to affect a multitude of cellular signaling pathways, including NF-κB, MAPK, and Akt pathways, which are often dysregulated in cancer and inflammatory diseases. nih.gov However, direct evidence linking this compound to the modulation of these specific pathways has not been found in the performed searches.

Structure Activity Relationship Sar Studies

Impact of Substituents on the 4-Chlorophenyl Moiety on Biological Activity

Modifications to the 4-chlorophenyl ring have been shown to significantly alter the biological activity of this class of compounds. The nature, position, and electronic properties of the substituents play a crucial role in the interaction with biological targets.

Research on related acetamide (B32628) inhibitors of SLACK potassium channels demonstrated that substitutions on the phenyl ring are critical for potency. For instance, analogs with a 2-chloro or 4-trifluoromethyl group showed enhanced potency compared to the unsubstituted parent compound. mdpi.com Conversely, methyl and methoxy (B1213986) substitutions did not lead to improved activity. mdpi.com In a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, compounds bearing an electron-withdrawing nitro group displayed greater cytotoxicity than those with an electron-donating methoxy group. nih.gov

Similarly, in studies on phenylmethylenehydantoins for anticonvulsant activity, a broad range of substituents were explored. nih.gov It was found that alkyl, halogen, trifluoromethyl, and alkoxyl groups on the phenyl ring were associated with good anticonvulsant activity. nih.gov In contrast, the introduction of polar groups such as nitro (-NO₂), cyano (-CN), or hydroxyl (-OH) resulted in compounds that were less active or completely inactive. nih.gov This suggests that lipophilicity and specific electronic properties of the substituent on the phenyl ring are key determinants of activity.

Substituent on Phenyl RingEffect on Biological ActivityCompound Series Context
2-Chloro, 4-TrifluoromethylImproved potency mdpi.comSLACK Potassium Channel Inhibitors
Methyl, MethoxyNo improvement in potency mdpi.comSLACK Potassium Channel Inhibitors
Nitro GroupHigher cytotoxic effect nih.gov2-(4-Fluorophenyl)-N-phenylacetamides
Methoxy GroupLower cytotoxic effect nih.gov2-(4-Fluorophenyl)-N-phenylacetamides
Alkyl, Halogeno, TrifluoromethylGood anticonvulsant activity nih.govPhenylmethylenehydantoins
Nitro, Cyano, HydroxylReduced or no anticonvulsant activity nih.govPhenylmethylenehydantoins

Influence of N-Substitutions on the Acetamide Linkage

The N-acetamide linkage is a versatile point for structural modification, and substitutions at the nitrogen atom have a profound impact on the compound's properties and biological activity. Studies on various scaffolds have shown that the acetamide position is often tolerant to a range of N-alkyl and N-aryl substitutions, allowing for the fine-tuning of physicochemical properties like lipophilicity. nih.govwustl.edu

In a series of pyrazolopyrimidine-based ligands for the translocator protein (TSPO), N-alkyl substitutions on the acetamide with carbon chains ranging from one to six carbons were well-tolerated, yielding compounds with nanomolar to sub-nanomolar affinities. nih.gov The chain length was a critical factor for lipophilicity, with longer chains increasing it as expected. nih.gov Interestingly, a heterozygous phenyl-ethyl substitution pattern was found to be particularly favorable, resulting in a ligand with picomolar activity. nih.gov In contrast, substituting both positions with larger benzyl (B1604629) groups significantly decreased affinity, highlighting a sensitivity to steric bulk. nih.gov

Further research into acetamide derivatives has revealed diverse effects of N-substitution. For instance, in a series of potential Butyrylcholinesterase (BChE) inhibitors, various substituted acetamides were synthesized, with one derivative exhibiting the highest inhibition with an IC50 value of 3.94 μM. researchgate.net Studies on other acetamide derivatives have shown that N,N-dialkyl substitutions can influence hydrogen-bonding capabilities, which can be critical for receptor interaction. researchgate.net In the development of HIV-1 Tat-mediated transcription inhibitors, replacing the N-substituent with various anilines led to increased activity. asm.org These findings collectively underscore the importance of the N-substituent's size, lipophilicity, and hydrogen-bonding capacity in modulating the biological activity of acetamide derivatives. nih.govresearchgate.netresearchgate.netasm.org

N-Substitution on AcetamideObservationCompound Series Context
N-alkyl (1-5 carbons)Well-tolerated, maintained high affinity nih.govTSPO Ligands
N-alkyl (long chains)Increased lipophilicity nih.govTSPO Ligands
N,N-dibenzylSignificantly decreased affinity nih.govTSPO Ligands
N-phenyl-ethylParticularly favorable, picomolar activity nih.govTSPO Ligands
Various anilinesIncreased anti-HIV-1 activity asm.orgOxadiazole-based HIV-1 Inhibitors

Role of Bridging Linkers and Ancillary Ring Systems

The incorporation of bridging linkers and additional ring systems into the 2-(4-chlorophenyl)-N-methylacetamide scaffold is a common strategy to explore new chemical space and enhance biological activity. These modifications can alter the compound's conformation, provide additional binding interactions, and modify its pharmacokinetic properties.

One successful approach involves the introduction of a thiazole (B1198619) ring. A series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives were synthesized and evaluated as potential anticancer agents. ijcce.ac.irijcce.ac.ir The 1,3-thiazole moiety, a heterocycle known for a wide range of pharmacological activities, was incorporated to enhance the cytotoxic potential of the phenylacetamide core. ijcce.ac.irijcce.ac.ir Similarly, another study synthesized N-phenylacetamide derivatives that included a 4-arylthiazole moiety, which showed promising in vitro antibacterial activities. mdpi.com

Other heterocyclic systems have also been effectively utilized. The synthesis of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides created potent 15-lipoxygenase inhibitors by merging the chlorophenylacetamide core with furfuryl and 1,2,4-triazole (B32235) rings. nih.gov In the pursuit of anticonvulsant agents, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed, where the piperazine (B1678402) ring serves as a key ancillary component. nih.gov The strategic combination of the core acetamide structure with diverse ring systems, such as thiazole, triazole, and piperazine, demonstrates the utility of molecular hybridization in developing compounds with improved and varied biological activities. ijcce.ac.irmdpi.comnih.govnih.gov

Positional Isomerism Effects on Activity

The specific placement of substituents on the aromatic rings of this compound analogs can dramatically affect their biological activity. This phenomenon, known as positional isomerism, highlights the sensitivity of drug-receptor interactions to the three-dimensional arrangement of functional groups.

In a study of acetamide-based SLACK potassium channel inhibitors, a clear preference for substitution at the 2- (ortho) and 4- (para) positions of a phenyl ring was observed for both chloro and cyano groups, with these isomers showing improved activity over the 3- (meta) substituted analog. mdpi.com A similar trend was noted in the evaluation of 2-(4-fluorophenyl)-N-phenylacetamide derivatives for anticancer activity. nih.gov When a nitro group was placed on the N-phenyl ring, the para-substituted compound was the most active against the MCF-7 breast cancer cell line, while both ortho- and para-nitro analogs showed high activity against the PC3 prostate cancer cell line. nih.gov

Conversely, some studies have found that substitution at the meta position can be beneficial. Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that their anticonvulsant activity was closely linked to the type of substituent at the 3-position of the anilide (N-phenyl) moiety. nih.gov These findings illustrate that the optimal substitution pattern is highly dependent on the specific chemical scaffold and the biological target being addressed.

Isomeric PositionSubstituentEffect on ActivityCompound Series Context
2- (ortho) & 4- (para)Chloro, CyanoPreferred positions for improved potency mdpi.comSLACK Potassium Channel Inhibitors
4- (para)NitroMost active against MCF-7 cell line nih.gov2-(4-Fluorophenyl)-N-phenylacetamides
2- (ortho) & 4- (para)NitroHigh activity against PC3 cell line nih.gov2-(4-Fluorophenyl)-N-phenylacetamides
3- (meta)VariousCrucial for anticonvulsant activity nih.govN-phenyl-2-(4-phenylpiperazin-1-yl)acetamides

Pharmacophore Identification and Lead Optimization

The process of identifying key structural features essential for biological activity (the pharmacophore) and subsequently modifying a compound to enhance its properties is central to drug discovery. For derivatives of this compound, these principles have guided the development of more potent and selective agents.

One example of lead optimization can be seen in the development of novel pesticides. nih.gov Starting from a "hit" molecule identified through pharmacophore-based virtual screening, researchers conducted a step-by-step structural optimization of a thienylpyridyl- and thioether-containing acetamide. This systematic modification led to the discovery of highly active insecticidal agents. nih.gov

In the context of anticonvulsant research, SAR studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives confirmed that a pyrrolidine-2,5-dione core fragment was a crucial pharmacophoric element for activity in a related series of compounds. nih.gov The design of the acetamide analogs was based on replacing this cyclic imide with a more flexible chain amide bond. nih.gov Furthermore, investigations into naphthyridinone HIV-1 integrase inhibitors have explored N1 acetamide substitutions to understand SAR. researchgate.net These studies evaluated enzyme inhibition, antiviral activity, and protein binding effects to optimize the sub-structures, incorporating physicochemical properties like lipophilicity to assess ligand efficiency as a function of the structural changes. researchgate.net This comprehensive approach, combining synthesis, biological testing, and computational analysis, is essential for refining lead compounds into viable drug candidates.

Analytical Methodologies for 2 4 Chlorophenyl N Methylacetamide and Its Derivatives

Chromatographic Techniques

Chromatography is an essential tool for separating and quantifying "2-(4-chlorophenyl)-N-methylacetamide" from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly valuable in this context, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

HPLC is a cornerstone technique for assessing the purity of "this compound" and for monitoring the progress of its synthesis. spectrabase.com By separating the target compound from starting materials, byproducts, and degradation products, HPLC allows for accurate quantification and quality control.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like "this compound". In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation is based on the principle of hydrophobic interactions, where more nonpolar compounds are retained longer on the column. The elution of the analytes is controlled by adjusting the composition of the mobile phase. Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is changed over time, can be employed to achieve optimal separation.

For the analysis of "this compound" and its derivatives, a C18 column is often the stationary phase of choice. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and acetonitrile. The use of a buffer is important to ensure the reproducibility of the retention time, as the ionization state of any acidic or basic functional groups can affect retention. Detection is commonly performed using a UV-Vis detector, as the aromatic ring in the molecule absorbs UV light.

Below is an interactive data table summarizing typical RP-HPLC conditions that can be adapted for the analysis of "this compound" based on methods developed for structurally similar compounds. spectrabase.comnih.gov

ParameterCondition 1Condition 2Condition 3
Stationary Phase C18 (150 x 4.6 mm, 5 µm)Newcrom R1C18 (250 x 4.6mm, 5µm)
Mobile Phase A Phosphate Buffer (pH 3.0)Water with Phosphoric Acid0.1M Acetic Acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode Isocratic (50:50 A:B)IsocraticIsocratic (50:50 A:B)
Flow Rate 1.0 mL/min-1.2 mL/min
Column Temperature 30 °C-Ambient
Detection UV at 225 nmUVUV at 210 nm

This data is representative of methods used for similar compounds and may require optimization for specific applications.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

The primary advantages of UPLC for the analysis of "this compound" include:

Faster Analysis Times: The use of shorter columns and higher flow rates allows for significantly reduced run times, increasing sample throughput.

Improved Resolution: The smaller particle size leads to more efficient separation, allowing for the resolution of closely eluting impurities.

Enhanced Sensitivity: The sharper and narrower peaks produced by UPLC result in a greater signal-to-noise ratio, which is beneficial for detecting trace-level impurities.

UPLC systems are particularly well-suited for high-throughput screening, reaction monitoring where speed is critical, and for the analysis of complex samples containing numerous components. A typical UPLC method for a compound like "this compound" would utilize a sub-2 µm C18 column with a gradient elution of water and acetonitrile, often with the addition of formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. znaturforsch.com

General Analytical Methodologies for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For "this compound", one would expect to see distinct signals for the methyl protons, the methylene (B1212753) protons, and the aromatic protons on the chlorophenyl ring. The splitting patterns of these signals would provide further structural information. For N-(4-chlorophenyl)-substituted acetamides, the chemical shifts of the aromatic protons are influenced by the substituents on the benzene (B151609) ring. chemicalbook.com

¹³C NMR (Carbon-13 NMR): This method provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical nature (e.g., aromatic, aliphatic, carbonyl). The chemical shifts of the carbons in the chlorophenyl ring are particularly informative for confirming the substitution pattern. chemicalbook.com

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. When "this compound" is ionized in a mass spectrometer, it will form a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. This molecular ion can then fragment in a predictable manner, providing clues about the different structural components of the molecule. For example, fragmentation of N-methylacetamide has been studied to understand the dissociation pathways. researchgate.net

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when infrared radiation is passed through the sample, the molecule absorbs the radiation at frequencies corresponding to these vibrations. For "this compound", characteristic absorption bands would be expected for the C=O (carbonyl) stretch of the amide group, the N-H stretch (if present as a secondary amide impurity), C-N stretching, C-H stretches of the aromatic and aliphatic groups, and vibrations associated with the substituted benzene ring. The FTIR spectrum of a related compound, N-benzyl-2-(4-chlorophenyl)acetamide, shows characteristic peaks for the amide and aromatic functionalities.

The following interactive table summarizes the expected spectroscopic data for "this compound" based on the analysis of similar compounds.

TechniqueFeatureExpected Observation
¹H NMR Aromatic ProtonsSignals in the aromatic region (approx. 7.0-7.5 ppm)
Methylene Protons (-CH₂-)A singlet in the aliphatic region
Methyl Protons (-CH₃)A singlet in the aliphatic region
¹³C NMR Carbonyl Carbon (C=O)Signal in the downfield region (approx. 170 ppm)
Aromatic CarbonsMultiple signals in the aromatic region (approx. 120-140 ppm)
Aliphatic CarbonsSignals in the upfield region
Mass Spec. Molecular Ion (M+)Peak corresponding to the molecular weight of the compound
FragmentationCharacteristic fragments corresponding to the loss of functional groups
FTIR C=O StretchStrong absorption band around 1650 cm⁻¹
C-N StretchAbsorption in the range of 1400-1000 cm⁻¹
Aromatic C-H StretchAbsorption above 3000 cm⁻¹
C-Cl StretchAbsorption in the fingerprint region

The exact values for chemical shifts and absorption frequencies can vary depending on the solvent and other experimental conditions.

Potential Research Directions and Future Perspectives

Exploration of Novel Derivatives and Analogues for Specific Biological Targets

The core structure of 2-(4-chlorophenyl)-N-methylacetamide presents a versatile scaffold for the generation of novel derivatives and analogues aimed at specific biological targets. The phenylacetamide moiety is a common feature in compounds with a range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov For instance, various phenylacetamide derivatives have been investigated as potential anticancer agents, showing activity against cell lines such as prostate carcinoma (PC3) and breast cancer (MCF-7). nih.gov

Future research could systematically modify the this compound structure to enhance potency and selectivity for predefined biological targets. Key modifications could include:

Substitution on the Phenyl Ring: Introducing different substituents on the chlorophenyl ring could modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity to target proteins.

Alteration of the Acetamide (B32628) Moiety: Modifications to the N-methylacetamide group, such as replacing the methyl group with larger alkyl or aryl substituents, could explore new binding interactions.

Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings, which are known to be important pharmacophores, could lead to derivatives with novel biological activities. researchgate.net For example, thiazole-containing acetamide derivatives have shown promise as antimicrobial and antiproliferative agents. researchgate.netnih.gov

A systematic library of such derivatives could be screened against a panel of biological targets, including enzymes like carbonic anhydrases or bacterial targets like ParE, which have been shown to be inhibited by related phenylacetamide scaffolds. nih.govnih.gov

Table 1: Potential Modifications and Target Biological Activities

Structural ModificationRationalePotential Biological TargetSupporting Evidence Class
Varying Phenyl Ring SubstituentsModulate electronic and steric properties for improved target binding.Kinases, Carbonic AnhydrasesPhenylacetamide Derivatives nih.govnih.gov
N-Alkylation of AcetamideExplore new binding pockets and improve pharmacokinetic properties.Ion Channels, EnzymesGeneral Acetamide Derivatives nih.gov
Incorporation of Heterocycles (e.g., Thiazole)Introduce novel pharmacophoric features for enhanced activity.Antimicrobial and Anticancer TargetsThiazole-Acetamide Hybrids researchgate.netnih.gov

Advanced Mechanistic Investigations at the Molecular Level

Understanding the precise mechanism of action of this compound and its future derivatives at the molecular level is crucial for rational drug design. While the specific mechanism for this compound is unknown, related chlorophenyl-containing molecules have been shown to interact with targets such as voltage-gated sodium channels. researchgate.netnih.gov

Future mechanistic studies could employ a combination of experimental and computational approaches:

Target Identification and Validation: High-throughput screening and proteomics approaches could be used to identify the primary biological targets of this compound.

Biophysical and Structural Studies: Techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the three-dimensional structure of the compound bound to its target, revealing key molecular interactions.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can provide insights into the binding modes and conformational dynamics of the compound and its derivatives with their targets. mdpi.com Computational studies on N-methylated peptides have demonstrated how N-methylation can influence molecular conformation and properties like lipophilicity and solubility. rsc.orgresearchgate.net

These advanced investigations will be instrumental in elucidating the structure-activity relationships (SAR) and guiding the optimization of lead compounds.

Design of New Synthetic Pathways for Scalability and Efficiency

The development of efficient and scalable synthetic routes is a critical aspect of translating a promising chemical scaffold from the laboratory to potential larger-scale applications. Current synthetic methods for N-methylated amides can be challenging, sometimes requiring harsh reagents or resulting in mixtures of N- and O-alkylated products. scientificupdate.com

Future research in this area should focus on:

Novel N-Methylation Strategies: Recent advancements in organic synthesis have led to the development of safer and more selective N-methylation methods for amides, using reagents like phenyl trimethylammonium iodide or employing catalytic approaches. acs.orgorganic-chemistry.orgnih.gov These modern techniques could be adapted for the synthesis of this compound, potentially improving yields and reducing byproducts.

Scalable Synthesis of the Phenylacetic Acid Precursor: The development of scalable and cost-effective methods for the synthesis of 2-(4-chlorophenyl)acetic acid and its derivatives is also important. bohrium.comnih.gov

Flow Chemistry and Process Optimization: The use of continuous flow chemistry could offer advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound and its derivatives.

The overarching goal is to establish a robust and economical synthetic platform that can support extensive medicinal chemistry programs and potential future manufacturing needs.

Table 2: Comparison of Synthetic N-Methylation Methods

MethodMethylating AgentKey AdvantagesPotential Challenges
Traditional AlkylationMethyl Iodide, Dimethyl SulfateWell-establishedToxicity of reagents, potential for O-alkylation scientificupdate.com
Quaternary Ammonium SaltsPhenyl Trimethylammonium IodideSafe, non-toxic, monoselective acs.orgorganic-chemistry.orgRequires specific base and solvent optimization
Catalytic MethodsMethanol with Ru(II) catalystUse of inexpensive methyl source researchgate.netCatalyst cost and removal

Integration of Multidisciplinary Approaches in Scaffold Research

The successful development of compounds based on the this compound scaffold will necessitate a highly integrated and multidisciplinary approach. researchgate.net This involves the seamless collaboration of experts from various scientific fields.

Key disciplines and their contributions would include:

Medicinal Chemistry: For the design and synthesis of novel derivatives with improved properties. nih.gov

Computational Chemistry: To guide the design process through molecular modeling and simulation, and to help elucidate mechanisms of action. mdpi.com

Pharmacology and Biology: To conduct in vitro and in vivo studies to evaluate the biological activity and efficacy of the synthesized compounds.

Structural Biology: To provide atomic-level insights into the interactions between the compounds and their biological targets.

Process Chemistry: To develop scalable and efficient synthetic routes for promising lead candidates. researchgate.net

By fostering collaboration between these disciplines, research programs can more effectively navigate the complexities of drug discovery and development, accelerating the translation of basic research into tangible outcomes. researchgate.net This integrated strategy will be essential for fully realizing the therapeutic potential of the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.